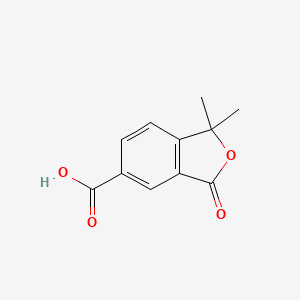
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, also known as DBM, is a natural compound that has been widely studied due to its potential therapeutic properties. It belongs to the family of benzofuran derivatives, which are known to have various biological activities. DBM has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Supramolecular Chemistry and Molecular Interactions
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid and its derivatives are actively studied in the field of supramolecular chemistry. These compounds are known for their ability to form organometallic complexes and engage in significant supramolecular interactions. For instance, 1-Benzofuran-2,3-dicarboxylic acid, a compound related to the chemical , is a dicarboxylic acid ligand that can form complexes with various metal ions due to an intramolecular hydrogen bond between its carboxyl groups. This ligand, in its monoanionic form, can form supramolecular adducts with different organic and inorganic cations, leading to a variety of complex structures with metals like Cu(2+) and La(3+). The crystal packing in these structures reveals notable pi-pi stacking interactions and hydrogen bonding, highlighting the compound's significance in forming intricate supramolecular structures (Koner & Goldberg, 2009).
Spectroscopic Properties and Biological Activities
The structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives have been meticulously investigated, shedding light on their spectroscopic properties and potential biological activities. For example, 1-benzofuran-2-carboxylic acid and its derivatives have been studied using Density Functional Theory (DFT), revealing insights into their molecular structure and reactivity. These studies also explore the compounds' nonlinear optical properties and their interactions at the molecular level, as demonstrated by molecular electrostatic potential and frontier molecular orbitals analysis. The biological relevance of these compounds is underscored by molecular docking studies, suggesting their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).
Crystal Structure and Intermolecular Interactions
The crystal structure of related compounds, like 1-benzofuran-2,3-dicarboxylic acid, reveals fascinating insights into the nature of intermolecular interactions. These compounds are characterized by significant intramolecular hydrogen bonding and the ability to form flat, one-dimensional hydrogen-bonded chains in their crystal structures. The structures formed are notable for their layered arrangements and the presence of pi-pi stacking, which is crucial for the stability and the overall architecture of the crystal lattice. The ability of these compounds to cocrystallize with various weakly basic amine molecules further demonstrates their versatility and potential in forming diverse supramolecular architectures (Titi & Goldberg, 2009).
properties
IUPAC Name |
1,1-dimethyl-3-oxo-2-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-11(2)8-4-3-6(9(12)13)5-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKUEVKGVZWNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

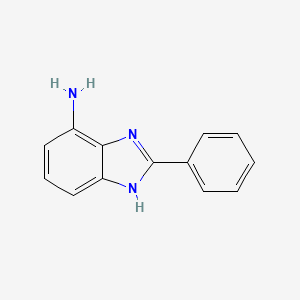
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
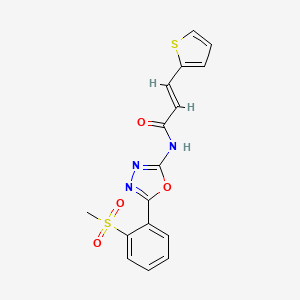
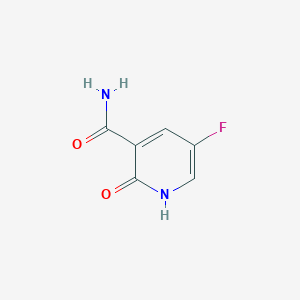

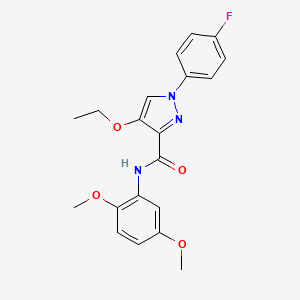

![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)
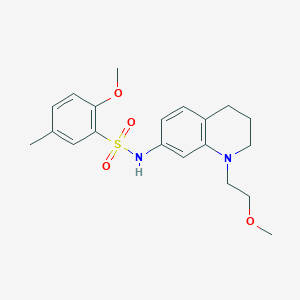

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)
![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)
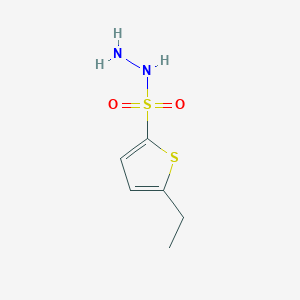
![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)